Achillin

Description

Primary Plant Sources and Global Distribution

Achillin is predominantly found in certain plant species, with a notable presence in the Artemisia and Achillea genera, which are widely distributed across temperate regions globally.

Artemisia ludoviciana, commonly known as western mugwort or prairie sagebrush, stands out as a significant source of this compound. This species, native to North America and Mexico, is known for its rich composition of sesquiterpene lactones, including this compound. Research has successfully isolated and purified this compound from the dry leaves of wild Artemisia ludoviciana plants. Beyond A. ludoviciana, this compound has also been reported in other Artemisia species such as Artemisia princeps and Artemisia lancea. Extracts from Artemisia ludoviciana have also been shown to contain other guaianolides, including leucomisin, austricin, and matricarin.

This compound is a well-documented constituent of various Achillea species, commonly known as yarrows. Achillea millefolium, or common yarrow, is native to temperate regions across the Northern Hemisphere, encompassing Asia, Europe, and North America. This widespread distribution allows for its natural occurrence in diverse habitats such as meadows, fields, roadsides, and coastal areas. Within Achillea millefolium, this compound is found alongside other sesquiterpene lactones, including achillicin, achillifolin, millifin, and millifolide. Furthermore, desacetylmatricarin, 8α-angeloxy-leucodin, and 8α-angeloxy-achillin have been isolated from Achillea millefolium. Achillea alpina, also known as alpine yarrow or Siberian yarrow, is another species within the Achillea genus found in Asian and North American regions, including Siberia, the Russian Far East, China, Mongolia, Korea, Japan, Nepal, Canada, and the northern United States. It thrives in moist meadows, open woods, stream banks, and roadsides. This compound, along with leucodin (B1670276) and desacetylmatricarin, is frequently identified in Asteraceae genera such as Achillea, Artemisia, Tanacetum, and Taraxacum.

Table 1: Primary Plant Sources of this compound

Structure

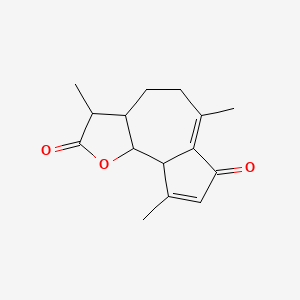

2D Structure

3D Structure

Properties

IUPAC Name |

3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-7-4-5-10-9(3)15(17)18-14(10)13-8(2)6-11(16)12(7)13/h6,9-10,13-14H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPSSVHNEGMBDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC(=C3C(C2OC1=O)C(=CC3=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70974966 | |

| Record name | 3,6,9-Trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5181-80-6, 5956-04-7 | |

| Record name | 3,3a,4,5,9a,9b-Hexahydro-3,6,9-trimethylazuleno[4,5-b]furan-2,7-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5181-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Achillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACHILLIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6,9-Trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthesis of Achillin

Chemodiversity of Achillin and Related Metabolites in Plant Genera

Intra-species and Inter-species Variation in this compound Content

The content of this compound can vary significantly both within a single plant species (intra-species variation) and among different species (inter-species variation), influenced by genetic factors, environmental conditions, and cultivation methods.

Intra-species Variation: Research on Artemisia ludoviciana has demonstrated that this compound content can differ based on the morphogenetic response and the application of plant growth regulators (PGRs) in in vitro cultures chem960.com. For instance, plantlets exhibited a higher this compound concentration (1880.01 µg/mL) compared to calluses (1703.05 µg/mL) chem960.com. This highlights the influence of developmental stage and cultivation conditions on the accumulation of this compound.

| Plant Resource | Morphogenetic Response | This compound Content (µg/mL) | Source |

|---|---|---|---|

| Artemisia ludoviciana | Leaf Calluses (with PIC 1.0 mg/L and KIN 0.1 mg/L under photoperiod) | 1703.05 | chem960.com |

| Artemisia ludoviciana | Node Plantlets (with PIC 0.1 mg/L and BAP 0.1 mg/L) | 1880.01 | chem960.com |

Beyond specific compounds like this compound, studies on Achillea millefolium have shown considerable variation in essential oil composition both among and within populations. This variability is attributed to genetic factors, seasonal differences, and geographical disparities, including latitude and longitude, which influence the synthesis of secondary metabolites like phenolic compounds. These findings suggest that environmental factors play a crucial role in shaping the chemical profile of plants, including their this compound content.

Inter-species Variation: The presence of this compound in a range of Artemisia and Achillea species, as well as other Asteraceae genera, inherently demonstrates inter-species variation uni.lunih.govuni-goettingen.dewikipedia.orgmdpi-res.com. While precise quantitative comparisons of this compound content across all these species are not extensively detailed in the provided literature, its identification in some species and not others indicates a natural diversity in its distribution across the plant kingdom.

Relationship to Plant Defense Mechanisms

This compound, as a secondary metabolite, plays a role in the intricate defense mechanisms that plants employ against various environmental challenges, including both abiotic and biotic stresses. Secondary metabolites are crucial for plant survival, acting as deterrents, antifeedants, allelochemicals, or toxins against herbivores and pathogens.

Sesquiterpenoids, the broader class of compounds to which this compound belongs, are known to modulate key signaling pathways in plants, such as the jasmonic acid and salicylic (B10762653) acid pathways. These pathways are fundamental to systemic acquired resistance (SAR) and are activated in response to pathogen and herbivore attacks, leading to the accumulation of defense compounds.

Furthermore, hydroxylated compounds of the 2-oxo-guaianolide type, which include this compound, have been noted for their potential use as natural herbicides mdpi-res.com. This suggests a direct role in plant-plant interactions or defense against competing vegetation. While specific detailed mechanisms of this compound's direct involvement in plant defense (e.g., as an anti-herbivore compound via a particular mode of action) are not explicitly outlined, its classification as a sesquiterpene lactone and its presence in plants known for their defensive chemistry strongly align with a protective function within the plant's biological system.

Isolation, Purification, and Structural Characterization of Achillin

Advanced Chromatographic Isolation Methodologies

The separation of Achillin from a complex mixture of plant metabolites requires a multi-step chromatographic approach. The selection and optimization of these techniques are critical for achieving high purity of the final product.

Column Chromatography Techniques (e.g., Silica (B1680970) Gel, Sephadex LH-20)

Column chromatography is a fundamental technique for the initial fractionation of plant extracts and the purification of this compound. uvic.ca The choice of the stationary phase is crucial and is based on the polarity of the target compound.

Silica Gel Chromatography:

Silica gel, a polar adsorbent, is widely used for the separation of compounds based on their polarity. uvic.ca In the case of this compound, a moderately polar compound, silica gel chromatography is highly effective. The process involves packing a column with silica gel and eluting the crude extract with a solvent system of increasing polarity. Non-polar compounds will elute first, followed by compounds of increasing polarity. For the isolation of this compound, a gradient solvent system, often starting with a non-polar solvent like hexane (B92381) and gradually introducing a more polar solvent such as ethyl acetate (B1210297) or dichloromethane/methanol (B129727), is employed. commonorganicchemistry.comrochester.edu A specific example of a solvent system used for the purification of guaianolides is a chloroform-methanol gradient. researchgate.net

Sephadex LH-20 Chromatography:

Sephadex LH-20 is a versatile size-exclusion and partition chromatography medium that is effective for the separation of natural products. prep-hplc.comcytivalifesciences.com Its lipophilic and hydrophilic nature allows for the separation of compounds based on both molecular size and polarity. prep-hplc.com In the purification of this compound, Sephadex LH-20 is often used as a final polishing step to remove closely related impurities. nih.gov Elution is typically carried out with solvents such as methanol or ethanol. cytivalifesciences.comresearchgate.net This technique is particularly useful for separating this compound from other sesquiterpene lactones and pigments that may have similar polarities on silica gel.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique that can be used for both analytical and preparative purposes in the study of this compound. Due to its high efficiency and sensitivity, HPLC is ideal for the final purification of the compound and for assessing its purity.

A reversed-phase HPLC method is commonly employed for the analysis of sesquiterpene lactones like this compound. In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govhplc.eu A gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of a wide range of compounds present in a partially purified fraction. The separation is monitored using a UV detector, as the α,β-unsaturated γ-lactone moiety in this compound exhibits characteristic UV absorbance.

Thin Layer Chromatography (TLC) in Fraction Monitoring

Thin Layer Chromatography (TLC) is an indispensable tool for the rapid monitoring of the separation process during column chromatography. wisc.edu Small aliquots of the fractions collected from the column are spotted on a TLC plate, which is then developed in an appropriate solvent system. researchgate.net The separated spots are visualized under UV light or by using a staining reagent.

By comparing the retention factor (Rf) values of the spots in different fractions, it is possible to identify the fractions containing the target compound, this compound, and to pool them accordingly. wisc.eduualberta.ca TLC is also crucial for optimizing the solvent system for column chromatography. An ideal solvent system for column chromatography is one that provides a good separation of the target compound from its impurities on the TLC plate, typically with an Rf value for the target compound in the range of 0.2-0.4. nih.gov

Spectroscopic Techniques for this compound Structural Elucidation

Once a pure sample of this compound has been isolated, its chemical structure is determined using a combination of spectroscopic methods. These techniques provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound. researchgate.net Both ¹H NMR and ¹³C NMR spectroscopy are employed to obtain a complete picture of the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. hw.ac.uk The chemical shift (δ) of a proton is influenced by the electron density around it, and the splitting pattern (multiplicity) reveals the number of neighboring protons. ubc.canih.gov For this compound, the ¹H NMR spectrum will show characteristic signals for the olefinic protons, the methine protons of the lactone ring, and the methyl groups. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound will give a distinct signal in the spectrum. oregonstate.edu The chemical shifts of the carbon signals indicate the type of carbon (e.g., carbonyl, olefinic, aliphatic). compoundchem.com

The complete assignment of all proton and carbon signals is achieved through two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments establish the connectivity between protons and carbons, allowing for the unambiguous determination of the structure of this compound. nih.gov

Interactive NMR Data Table for this compound

Below are the reported ¹H and ¹³C NMR spectral data for this compound.

| Carbon No. | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | Multiplicity | J (Hz) |

| 1 | 52.3 | 2.65 | m | |

| 2 | 27.5 | 1.80, 2.15 | m | |

| 3 | 211.5 | - | - | - |

| 4 | 147.1 | - | - | - |

| 5 | 134.1 | - | - | - |

| 6 | 82.5 | 4.75 | d | 9.5 |

| 7 | 48.1 | 3.10 | m | |

| 8 | 29.8 | 1.95, 2.30 | m | |

| 9 | 41.2 | 1.65, 2.55 | m | |

| 10 | 149.2 | - | - | - |

| 11 | 120.2 | - | - | - |

| 12 | 170.1 | - | - | - |

| 13 | 14.2 | 1.25 | d | 7.0 |

| 14 | 19.5 | 1.10 | s | |

| 15 | 10.8 | 1.90 | s |

Data sourced from published literature. Chemical shifts are reported in ppm relative to TMS.

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. youtube.com For this compound, techniques such as Electrospray Ionization (ESI) are commonly used to generate molecular ions with minimal fragmentation. nih.govnih.gov

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which in turn can be used to deduce the elemental formula of this compound. nih.gov

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information by revealing characteristic losses of small molecules (e.g., H₂O, CO) and the cleavage of specific bonds within the molecule. nih.govmdpi.com The fragmentation of the guaianolide skeleton often involves characteristic cleavages of the lactone ring and the seven-membered ring, providing further confirmation of the proposed structure. researchgate.net

Analytical Quantification Methods for this compound

The accurate determination of this compound concentrations in various biological matrices, particularly in plant extracts, is crucial for phytochemical research and quality control. Analytical methodologies provide the necessary precision and sensitivity for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Plant Extracts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical components within a sample. youtube.com It is a well-established method for the analysis of volatile and semi-volatile compounds in complex mixtures like plant extracts. mdpi.comnih.gov In the context of this compound, GC-MS has been successfully employed to determine its presence and concentration in callus cultures of Artemisia ludoviciana. researchgate.net

The general workflow involves an initial extraction of the compound from the plant material. A common procedure involves using a solvent such as dichloromethane, often with the aid of ultrasonication to enhance extraction efficiency. nih.gov Following extraction, the solvent is evaporated, and the residue is prepared for injection into the GC-MS system. nih.gov

The sample is then introduced into the gas chromatograph, where it is vaporized and carried by an inert gas (like helium) through a long, thin capillary column. youtube.com The separation of different compounds is achieved based on their chemical properties as they interact with the stationary phase coating the inside of the column. youtube.com As each compound exits the column, it enters the mass spectrometer, which bombards the molecules with electrons, causing them to ionize and break apart into charged fragments. youtube.com The mass spectrometer then separates these fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound that acts as a chemical fingerprint, allowing for its identification. youtube.com

Research on Artemisia ludoviciana calluses demonstrated the utility of GC-MS in quantifying this compound production under different in vitro culture conditions. The analysis revealed significantly higher this compound content in specific cultures, with concentrations reaching up to 1880.01 µg/mL. researchgate.net

Below is a table summarizing typical parameters for a GC-MS system used in the analysis of plant extracts containing sesquiterpene lactones like this compound.

| Parameter | Specification | Reference |

|---|---|---|

| System | Agilent 6890 Network GC system / MSD ChemoStation | nih.gov |

| Column | MS quartz capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Flow Rate | 2 mL/min | nih.gov |

| Split Ratio | 1:10 | nih.gov |

| Temperature Program | Initial 60°C, ramp to 180°C at 5°C/min, then ramp to 280°C at 2.5°C/min | nih.gov |

| Ionization Mode | Electron Impact (EI) at 70 eV | nih.gov |

Development of Reference Standards and Calibration Curves

For accurate quantification using instrumental methods, the development of a reliable reference standard and the construction of a calibration curve are indispensable. wikipedia.orguknml.com

A reference standard is a highly purified compound against which unknown samples are compared. labmanager.com In the analysis of this compound, this requires the isolation of the compound from a natural source in sufficient quantity and purity. For instance, researchers have successfully isolated and purified this compound from the dry leaves of Artemisia ludoviciana. researchgate.net In one study, 257 mg of pure this compound was obtained from 12.34 g of dried plant material, which was then used as a reference standard for subsequent quantification experiments. researchgate.net

Once a pure reference standard is available, a calibration curve (also known as a standard curve) can be developed. wikipedia.org This is achieved by preparing a series of solutions, or standards, containing the reference compound at several precisely known concentrations. uknml.comlabmanager.com Each of these standard solutions is then analyzed using the chosen analytical instrument (e.g., GC-MS), and the instrument's response (such as peak area) for each concentration is recorded. wikipedia.org

The data points (known concentration vs. instrument response) are plotted on a graph, and a mathematical relationship, typically a linear regression line, is fitted to these points. libretexts.org This plot is the calibration curve. wikipedia.org When an unknown sample (e.g., a plant extract) is analyzed, the instrument's response to this compound is measured. This response value is then compared to the calibration curve to determine the corresponding concentration of this compound in the unknown sample. wikipedia.org This process ensures that the quantification is accurate and reproducible.

The table below illustrates a hypothetical data set that would be used to generate a calibration curve for this compound quantification.

| Standard Number | Known this compound Concentration (µg/mL) | Instrument Response (Peak Area Units) |

|---|---|---|

| 1 | 10.0 | 15,230 |

| 2 | 25.0 | 37,890 |

| 3 | 50.0 | 75,150 |

| 4 | 100.0 | 151,200 |

| 5 | 200.0 | 301,500 |

Chemical Modification and Synthetic Investigations of Achillin

Derivatization Strategies for Analogues (e.g., Angeloxy-derivatives)

Derivatization strategies for achillin analogues primarily aim to modify its chemical and structural properties, often to enhance extraction selectivity, reduce matrix complexity in analytical procedures, improve detection, or stabilize otherwise unstable compounds biorxiv.orgdntb.gov.ua. A notable example of an this compound derivative is 8α-angeloxy-achillin. Analytical methods, including Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), have been specifically developed for the characterization and analysis of this compound and its 8α-angeloxy-derivative, particularly in extracts from Achillea millefolium (yarrow) uni-goettingen.deconnectedpapers.com. These analytical developments underscore the significance of such derivatives in phytochemical studies and quality control.

Total Synthesis Approaches for this compound and its Epimers

The total synthesis of complex natural products like this compound is a challenging endeavor that provides insights into their structural intricacies and opens avenues for producing analogues. This compound is recognized as the 11(R)-epimer of leucodin (B1670276), another epimeric sesquiterpene lactone frequently co-occurring with this compound in plants such as Achillea millefolium gatech.eduonlinebotany.az. The existence of these epimers highlights the stereochemical complexities involved in their biosynthesis and synthesis.

A significant milestone in the synthesis of this compound was reported by White, Eguchi, and Marx in 1969 connectedpapers.comonlinebotany.azmdpi-res.comnih.gov. Their successful synthesis of this compound utilized O-acetylisophotosantonic lactone as a key starting material mdpi-res.com. This approach constitutes a formal total synthesis, as O-acetylisophotosantonic lactone itself can be derived from santonin, a compound whose configuration and synthesis are well-established mdpi-res.com. The ability to synthesize this compound from a known precursor like O-acetylisophotosantonic lactone demonstrates the feasibility of constructing its unique guaianolide framework.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a chemical structure influence its biological activity. This compound itself exhibits a range of biological activities, including antibacterial and anti-inflammatory properties onlinebotany.az. Furthermore, this compound has demonstrated a notable chemosensitizing effect on hepatocellular carcinoma cells that are resistant to paclitaxel (B517696) (PTX) onlinebotany.aznih.govctdbase.org. This effect is potentially mediated by its ability to decrease P-glycoprotein (P-gp) levels and enhance the intracellular retention of doxorubicin (B1662922), a common chemotherapeutic agent onlinebotany.az.

Beyond its direct effects, this compound, along with its epimer leucodin, has been shown to possess antihypertensive and vasorelaxant activities onlinebotany.az. These effects are hypothesized to occur through mechanisms involving endothelium-dependent nitric oxide (NO) release, an increase in cyclic guanosine (B1672433) monophosphate (cGMP), and calcium channel blockade onlinebotany.az.

While comprehensive, detailed SAR studies specifically on a broad range of this compound analogues are not extensively documented in the available literature, the biological activities observed for this compound and its natural epimer, leucodin, provide foundational insights. General SAR principles dictate that by systematically altering, removing, or masking specific functional groups on the this compound scaffold, researchers can identify the key structural determinants responsible for its observed bioactivities mdpi.com. For instance, SAR studies on other sesquiterpenes, such as dihydro-β-agarofuran sesquiterpenes, have successfully pinpointed the importance of regiosubstitution and specific ester groups for P-gp inhibitory activity, offering a methodological precedent for future investigations into this compound analogues nih.govresearchgate.net. Preliminary SAR analyses on certain disesquiterpenoids, which can be formed from this compound units, have also indicated that the absolute configurations of specific carbon atoms and the nature of certain rings can significantly influence their activity rsc.org.

Design and Synthesis of Novel this compound-Inspired Scaffolds

Natural products, with their diverse and often complex molecular architectures, serve as invaluable sources of inspiration for the design of new drugs and novel molecular scaffolds in medicinal chemistry uni-goettingen.demdpi.comwikipedia.org. The guaianolide core of this compound, characterized by its bicyclic system and multiple chiral centers, represents a structurally rich template for such endeavors nih.govmdpi-res.com.

The concept of "scaffold-based design" is a widely adopted strategy in drug discovery, where the core structures of known bioactive compounds are utilized as starting points to generate new molecules with desired activities mdpi.comwikipedia.org. While direct examples of synthetic scaffolds explicitly named "this compound-inspired" for broad drug discovery applications beyond its natural product context are not extensively detailed, this compound's fundamental structural importance is evident. It can serve as a precursor in the biogenetic pathways of other natural products, such as Artesin A, underscoring its role as a foundational chemical framework in nature. This inherent biological relevance and structural complexity suggest that this compound's core framework holds significant potential as a starting point for synthetic chemists. Leveraging its unique structural features, researchers can explore the design and synthesis of novel compounds, aiming to tap into new areas of chemical space for therapeutic applications. The broader strategy of using isolated natural product scaffolds for the semi-synthesis of chemically diverse screening libraries is a recognized and beneficial approach in modern drug discovery mdpi.com.

Molecular and Cellular Mechanisms of Achillin S Biological Activities Pre Clinical Focus

Mechanisms in Antineoplastic Activity and Chemosensitization

Achillin, a guaianolide-type sesquiterpene lactone, has demonstrated significant potential as a chemosensitizing agent, particularly in the context of overcoming multidrug resistance (MDR) in cancer cells. Preclinical research has focused on its ability to enhance the efficacy of conventional chemotherapeutic drugs by modulating key cellular pathways involved in drug resistance and cell survival.

Modulation of Multidrug Resistance (MDR) Pathways

Multidrug resistance is a primary obstacle in cancer chemotherapy, often linked to mechanisms such as the increased efflux of therapeutic agents from cancer cells. nih.govnih.gov Chemosensitizers are compounds that can reverse this resistance, resensitizing cancer cells to treatment. nih.govnih.gov this compound has been identified as such an agent. In preclinical models using a human hepatocellular carcinoma cell line resistant to paclitaxel (B517696) (Hep3B/PTX), this compound demonstrated a potent chemosensitizing effect. nih.govnih.gov Its activity is associated with the modulation of pathways that lead to increased drug outflow and reduced apoptosis, two of the core mechanisms of MDR. nih.govmdpi.com By mitigating these resistance mechanisms, this compound restores the cytotoxic efficacy of antineoplastic drugs.

Molecular Interactions with Efflux Transporters (e.g., P-glycoprotein)

A key mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. nih.gov These transporters actively remove chemotherapeutic agents from the cell, lowering their intracellular concentration and thus their effectiveness.

Research shows that this compound can directly counteract P-gp-mediated resistance. In paclitaxel-resistant Hep3B/PTX cells, treatment with this compound was found to decrease the levels of P-gp. nih.govnih.gov This reduction in the efflux pump's presence on the cell surface leads to greater intracellular accumulation of chemotherapeutic drugs. This was experimentally verified by observing an increased retention of doxorubicin (B1662922), a known P-gp substrate, within the resistant cancer cells following treatment with this compound. nih.govnih.gov

Furthermore, computational studies have provided insight into the direct interaction between this compound and P-gp. Homology structural modeling and molecular docking calculations predict that this compound binds to two distinct regions of the P-gp transporter, specifically the M-site and R-site, with high affinity. nih.gov This interaction is believed to modulate the transporter's function, contributing to the reversal of the MDR phenotype. nih.gov

Induction of Programmed Cell Death (Apoptosis Enhancement)

Apoptosis, or programmed cell death, is a critical process that chemotherapeutic agents aim to induce in cancer cells. nih.gov Resistance to apoptosis is another hallmark of MDR in cancer. nih.gov this compound has been shown to enhance the apoptotic effects of conventional chemotherapy. mdpi.comfrontiersin.org

In studies combining this compound with paclitaxel (PTX) in the resistant Hep3B/PTX cell line, the combination treatment potentiated the induction of apoptosis. nih.gov This enhanced effect was observed through an increase in DNA fragmentation and chromatin marginalization, which are characteristic features of apoptotic cell death. nih.gov The potentiation of apoptosis by this compound suggests that it not only helps in retaining the chemotherapeutic agent inside the cell but also acts on the downstream pathways to ensure the cell commits to the death program.

Table 1: Effect of this compound and Paclitaxel (PTX) on Cell Viability

| Treatment Group | Cell Line | % Viable Cells (Mean ± SD) |

|---|---|---|

| Control | Hep3B/PTX | 100 ± 0 |

| PTX (25 nM) | Hep3B/PTX | 85 ± 5 |

| This compound (100 µM) | Hep3B/PTX | 75 ± 6 |

This table is generated based on data described in preclinical studies. The values are illustrative representations of the reported findings.

Interplay between Apoptosis and Autophagy in Cancer Cells

Autophagy is a cellular degradation and recycling process that plays a dual role in cancer. researchgate.net It can act as a pro-survival mechanism, helping cancer cells endure stress from nutrient deprivation or chemotherapy, but it can also lead to cell death. nih.gov The crosstalk between autophagy and apoptosis is complex and can determine a cancer cell's fate in response to treatment. mdpi.com Key proteins, such as Beclin 1, are central to the molecular machinery that connects these two pathways. nih.gov

While the individual roles of this compound in promoting apoptosis have been investigated, the specific interplay between autophagy and apoptosis following treatment with this compound has not been extensively documented in the available preclinical literature. Elucidating how this compound might modulate autophagy and how this, in turn, influences its apoptosis-enhancing effects remains an area for future investigation.

Cell Cycle Perturbation and Arrest Mechanisms

Cancer is characterized by uncontrolled cell proliferation resulting from a dysregulated cell cycle. Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints, which can then lead to apoptosis. nih.gov this compound, in combination with paclitaxel, has been shown to potentiate this effect.

Table 2: Effect of this compound and Paclitaxel (PTX) on Cell Cycle Distribution

| Treatment Group | Cell Line | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|---|

| Control | Hep3B/PTX | 65% | 20% | 15% |

| PTX (25 nM) | Hep3B/PTX | 60% | 18% | 22% |

This table is generated based on data described in preclinical studies. The values are illustrative representations of the reported findings.

Mechanisms in Anti-inflammatory Activity

Inflammation is a critical process in the development and progression of many diseases. wikipedia.org The anti-inflammatory effects of natural compounds are often mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes. Common molecular targets include the nuclear factor-kappa B (NF-κB) pathway, which controls the expression of many pro-inflammatory genes, and enzymes like cyclooxygenase-2 (COX-2), which are responsible for producing inflammatory mediators such as prostaglandins. drugs.com

While this compound has been reported to possess anti-inflammatory properties, the specific molecular mechanisms underlying this activity have not been fully elucidated in the reviewed preclinical studies. frontiersin.org Further research is needed to determine if this compound exerts its anti-inflammatory effects through pathways such as the inhibition of NF-κB activation, suppression of COX-2 expression or activity, or other related molecular mechanisms.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Paclitaxel (PTX) |

Intracellular Signaling Pathway Modulation

Emerging research suggests that this compound can influence key intracellular signaling pathways involved in cellular processes such as proliferation, inflammation, and survival. One of the central pathways implicated in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling cascade. While direct evidence on this compound's modulation of NF-κB is still developing, related compounds from the Achillea genus have been shown to inhibit the activation of NF-κB. This inhibition is critical as NF-κB is a transcription factor that governs the expression of numerous pro-inflammatory genes.

Another significant avenue of investigation is the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in transducing extracellular signals into cellular responses. The MAPK family, including ERK, JNK, and p38, is involved in inflammation and cell growth. Although specific studies detailing this compound's direct interaction with MAPK components are limited, the anti-inflammatory properties of extracts containing this compound suggest a potential modulatory effect on this pathway.

Regulation of Inflammatory Mediators and Cytokines

This compound's anti-inflammatory effects are partly attributed to its ability to regulate the production of key inflammatory mediators and cytokines. Pre-clinical studies on extracts of Achillea millefolium, where this compound is a constituent, have demonstrated a reduction in the secretion of pro-inflammatory cytokines.

Specifically, research has indicated that these extracts can decrease the production of Interleukin-8 (IL-8), a chemokine responsible for neutrophil recruitment to sites of inflammation. In studies involving human gastric epithelial cells, extracts from Achillea millefolium were found to significantly reduce IL-8 production that was induced by Helicobacter pylori nih.gov. This suggests a potential mechanism by which this compound could mitigate inflammatory responses in the gastric mucosa.

The table below summarizes the observed effects of Achillea millefolium extract, containing this compound, on a key inflammatory cytokine.

| Cytokine | Cell Line | Inducing Agent | Observed Effect |

| Interleukin-8 (IL-8) | Human Gastric AGS Cells | Helicobacter pylori | Decreased Production nih.gov |

Further research is necessary to isolate the specific contribution of this compound to these effects and to explore its impact on a broader range of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and other interleukins.

Mechanisms in Antioxidant Activity

The antioxidant properties of this compound are a significant aspect of its biological profile, contributing to its potential therapeutic effects. These mechanisms involve the direct scavenging of harmful free radicals, enhancement of the body's own antioxidant defenses, and regulation of genes involved in maintaining cellular redox balance.

Scavenging of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes. When produced in excess, they can lead to oxidative stress, causing damage to cells, proteins, and DNA. Extracts of Achillea millefolium, which contain this compound, have been shown to possess ROS scavenging capabilities. In studies on human gastric cells, these extracts effectively reduced the production of ROS induced by Helicobacter pylori infection nih.gov. The ability to neutralize these damaging molecules is a key component of this compound's antioxidant action.

Enhancement of Endogenous Antioxidant Enzyme Systems

In addition to directly scavenging ROS, compounds can exert antioxidant effects by boosting the activity of the body's endogenous antioxidant enzymes. These enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), are crucial for detoxifying ROS. While direct studies on this compound's effect on these specific enzymes are not yet widely available, the general antioxidant capacity of Achillea millefolium extracts suggests a potential role in supporting these vital defense systems.

Transcriptional Regulation of Redox Homeostasis Genes

A more sophisticated antioxidant mechanism involves the transcriptional regulation of genes that control redox homeostasis. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Although direct evidence linking this compound to the activation of the Nrf2 pathway is still emerging, this remains a plausible and important area for future investigation into its antioxidant mechanisms.

Mechanisms in Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogens. The mechanisms underlying this activity are multifaceted and can involve the disruption of microbial cell structures and interference with essential cellular processes.

The antibacterial and antifungal actions of compounds like those found in Achillea millefolium are often attributed to their ability to compromise the integrity of microbial cell membranes. This can lead to the leakage of intracellular components and ultimately, cell death. Furthermore, these compounds may interfere with microbial enzymatic activity, inhibiting processes vital for pathogen survival and proliferation. While the precise antimicrobial mechanisms of pure this compound are an area of ongoing research, extracts of Achillea millefolium have shown notable antibacterial activity against Helicobacter pylori nih.gov.

The following table outlines the observed antimicrobial activity of Achillea millefolium extract containing this compound.

| Microorganism | Type | Observed Effect |

| Helicobacter pylori | Bacterium | Antibacterial Activity nih.gov |

Further studies are required to fully elucidate the specific molecular targets and mechanisms of this compound's antimicrobial actions against a broader spectrum of bacteria and fungi.

Antibacterial Action against Pathogenic Strains

While direct studies pinpointing the specific antibacterial mechanisms of isolated this compound are not extensively documented, the activity of sesquiterpene lactones as a class provides a framework for its potential modes of action. The primary feature responsible for the antimicrobial activity of many sesquiterpene lactones is the α-methylene-γ-lactone group, a reactive structure that can interact with biological molecules nih.govresearchgate.net.

The proposed antibacterial mechanisms for this class of compounds are multifaceted. One key mechanism involves the disruption of the bacterial cell membrane integrity mdpi.comnih.gov. Due to their lipophilic nature, sesquiterpenoids can penetrate the highly lipophilic bacterial cell wall, leading to destabilization and altered permeability nih.govresearchgate.net. This can result in the leakage of essential ions and macromolecules, ultimately leading to cell death.

Furthermore, sesquiterpene lactones can exert their effects by altering protein synthesis and function mdpi.com. The reactive α-methylene-γ-lactone moiety can undergo Michael-type additions with nucleophilic groups, such as the sulfhydryl groups in the amino acid cysteine, which is present in many enzymes and proteins nih.gov. This covalent bonding can inactivate crucial enzymes involved in microbial metabolism and growth, thereby inhibiting the pathogenic strains. Research on various sesquiterpene lactones has shown selective activity, with some compounds being more effective against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis researchgate.net.

Antifungal Effects and Inhibition of Microbial Growth

Similar to its antibacterial action, the antifungal properties of this compound are understood through the lens of its chemical class, the sesquiterpene lactones. The presence of the α-methylene-γ-lactone group is also considered essential for potent antifungal activity nih.gov. The lipophilicity of these compounds is a crucial factor, as it allows them to pass through the fungal cell wall and disrupt the cell membrane nih.govnih.gov.

Studies on various sesquiterpene lactones, such as costunolide, have demonstrated significant antifungal effects nih.gov. The mechanism is thought to involve membrane disruption due to their lipophilic character nih.gov. Low-polarity sesquiterpene lactones have been noted to exhibit more potent antifungal activity nih.gov. For instance, guaianolides, the specific structural class to which this compound belongs, have been identified as having the greatest antifungal potency among sesquiterpene lactones nih.gov. The inhibition of microbial growth is achieved by compromising cellular structures and interfering with vital enzymatic processes necessary for fungal survival and proliferation nih.govnih.gov.

Mechanisms in Vasorelaxant and Antihypertensive Activity

Pre-clinical studies have established that this compound, along with its epimer leucodin (B1670276), is a major contributor to the antihypertensive and vasorelaxant effects observed with Achillea millefolium extracts nih.govresearchgate.net. Research using ex vivo models of isolated rat aortic rings and in vivo assays in spontaneously hypertensive rats has elucidated a dual mechanism of action involving both calcium channel blockade and the activation of the nitric oxide pathway nih.govbrettelliott.com.

Research Findings on this compound's Vasorelaxant and Antihypertensive Effects

| Compound | Model System | Observed Effect | Implicated Mechanism | Source |

| This compound | Isolated rat aortic rings (ex vivo) | Induced vasorelaxation | Endothelium-dependent NO release, Calcium channel blockade | nih.gov, researchgate.net |

| This compound | Spontaneously Hypertensive Rats (SHR) (in vivo) | Decreased systolic and diastolic blood pressure | Vasorelaxation | nih.gov, researchgate.net |

Calcium Channel Blockade

This compound has been shown to induce relaxation in vascular smooth muscle by acting as a calcium channel blocker nih.govbrettelliott.com. In laboratory models, this compound relaxed contractions in rat aortic rings that were induced by high concentrations of potassium chloride (KCl) researchgate.netbrettelliott.com. High KCl concentrations cause membrane depolarization, which opens voltage-dependent calcium channels and leads to an influx of extracellular Ca²⁺, triggering muscle contraction. By inhibiting this response, this compound demonstrates its ability to block these calcium channels, thereby preventing the influx of calcium required for vasoconstriction and promoting vasorelaxation nih.govresearchgate.net. This mechanism contributes directly to its blood pressure-lowering effect.

Nitric Oxide (NO) Pathway Activation

The vasorelaxant effect of this compound is also dependent on the endothelium, the inner lining of blood vessels. Studies have shown that its effects are modified by L-NAME, an inhibitor of nitric oxide synthase (NOS), and by ODQ, an inhibitor of soluble guanylyl cyclase (sGC) nih.govresearchgate.netbrettelliott.com. This indicates that this compound stimulates the release of nitric oxide (NO) from endothelial cells.

The released NO diffuses to the adjacent smooth muscle cells and activates sGC. This enzyme then increases the production of cyclic guanosine (B1672433) monophosphate (cGMP) nih.govresearchgate.net. Elevated cGMP levels lead to the activation of protein kinase G, which in turn causes a reduction in intracellular calcium concentrations and desensitization of the contractile machinery to Ca²⁺, resulting in smooth muscle relaxation and vasodilation brettelliott.com. This endothelium-dependent NO/cGMP pathway is a key component of this compound's antihypertensive activity nih.govresearchgate.net.

Enzyme Inhibition Studies

The potential for compounds from Achillea millefolium to modulate metabolic enzymes has been a subject of investigation, particularly concerning enzymes involved in carbohydrate digestion, which are key targets for managing hyperglycemia nih.govresearchgate.net.

Inhibition of Carbohydrate-Metabolizing Enzymes

While studies focusing specifically on the isolated compound this compound are limited, research on extracts from its plant source, Achillea millefolium, has demonstrated inhibitory activity against key carbohydrate-metabolizing enzymes. Pancreatic α-amylase is responsible for the initial breakdown of complex carbohydrates like starch, while intestinal α-glucosidase completes the digestion by breaking down smaller sugars into absorbable glucose iajpr.comnih.gov. Inhibition of these enzymes can slow the absorption of glucose and reduce post-meal blood sugar spikes iajpr.com.

A hydroalcoholic extract of Achillea millefolium was found to inhibit α-glucosidases by 55% at a concentration of 1 mg/mL nih.govresearchgate.net. Other studies have confirmed that extracts from different species of the Achillea genus possess α-glucosidase inhibitory activity dergipark.org.trnih.gov. Additionally, a crude extract of Achillea millefolium demonstrated strong α-amylase inhibitory activity pkheartjournal.com. The compounds believed to be largely responsible for the α-glucosidase inhibition in A. millefolium extracts are caffeoylquinic acids researchgate.net. Although these findings are promising, it has not yet been confirmed whether this compound itself contributes to this specific enzymatic inhibition, as the extracts contain a complex mixture of phytochemicals, including flavonoids and other phenolic compounds known to have such effects researchgate.netpkheartjournal.com.

Inhibitory Activity of Achillea millefolium Extracts on Carbohydrate-Metabolizing Enzymes

| Plant Extract | Target Enzyme | Observed Inhibition | Source |

| Achillea millefolium (Hydroalcoholic Extract) | α-Glucosidases | 55% inhibition at 1 mg/mL | nih.gov, researchgate.net |

| Achillea millefolium (Crude Extract) | α-Amylase | Strongest inhibitory activity among tested extracts | pkheartjournal.com |

| Achillea tenorii (Ethanolic Extract) | α-Glucosidase | IC₅₀ of 32 µg/mL | nih.gov |

Investigation of Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of AChE leads to an increase in acetylcholine levels in synaptic clefts, a strategy employed in the management of neurodegenerative diseases such as Alzheimer's disease. nih.gov Pre-clinical research into the AChE inhibitory potential of natural compounds is an active area of investigation for the discovery of new therapeutic leads.

While this compound is a known sesquiterpene lactone found in various plants, including those of the Achillea and Artemisia genera, a thorough review of scientific literature reveals a lack of studies investigating the direct acetylcholinesterase inhibitory activity of the isolated, pure compound. Research has, however, been conducted on extracts of plants known to contain this compound, providing indirect evidence of potential bioactivity for its constituents.

Detailed research into the essential oil of yarrow (Achillea millefolium), a plant native to India and a known source of this compound, has demonstrated notable in vitro acetylcholinesterase inhibitory activity. nih.gov A study by Verma et al. (2017) reported that the essential oil of A. millefolium exhibited significant AChE inhibition. nih.gov Similarly, infusions of Artemisia copa, another plant in which the guaianolide sesquiterpene lactone this compound has been identified, showed potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). uchile.cl

One study investigating various extracts of chamomile, which also contains this compound, noted a correlation between the presence of certain compounds, including this compound, and the observed AChE inhibitory effects, although specific data for the pure compound was not provided. mdpi.com Research on different solvent extracts of Achillea aleppica and Achillea santolinoides also showed significant inhibitory effects against AChE, with the activity being attributed to the complex mixture of phytochemicals present, which includes various sesquiterpene lactones. mdpi.com

Detailed Research Findings

The following table summarizes the available preclinical research data on the acetylcholinesterase inhibitory activity of extracts from plants known to contain this compound.

| Plant Source | Type of Extract | Key Findings | IC50 / Inhibition % | Reference |

| Achillea millefolium | Essential Oil | Showed significant in vitro acetylcholinesterase inhibitory activity. | Not specified in provided abstracts | nih.gov |

| Artemisia copa | Infusion | Demonstrated good inhibitory activity against AChE and BChE. | IC50 (AChE): 3.92 ± 0.08 µg/ml | uchile.cl |

| Achillea grandifolia | Essential Oil | Exhibited strong inhibition of acetylcholinesterase. | > 82% inhibition; IC50: 1.77 mg/mL | dergipark.org.tr |

| Achillea aleppica | Methanol (B129727) Extract (Root) | Showed potent inhibition against AChE. | Not specified in provided abstracts | mdpi.com |

| Achillea santolinoides | Methanol Extract (Root) | Showed potent inhibition against AChE. | Not specified in provided abstracts | mdpi.com |

Future preclinical studies are necessary to isolate this compound in its pure form and to directly evaluate its potential for acetylcholinesterase inhibition. Such research would be essential to determine its specific IC50 value, mechanism of inhibition (e.g., competitive, non-competitive), and its potential as a lead compound for the development of new therapies targeting cholinergic pathways.

Computational and in Silico Approaches in Achillin Research

Molecular Docking Simulations

Molecular docking simulations are a cornerstone of computational drug discovery, employed to predict the preferred orientation of a ligand within a protein binding site and to estimate the binding affinity between the two molecules. In the study of Achillin, molecular docking has been instrumental in elucidating its interactions with key drug efflux transporters, notably P-glycoprotein (P-gp). nih.govresearchgate.netresearchgate.net

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking calculations have been utilized to predict how this compound binds to target proteins and to quantify the strength of these interactions. For instance, studies have shown that this compound interacts with P-glycoprotein, a major transporter implicated in multidrug resistance. nih.govresearchgate.netresearchgate.netmedchemexpress.com The binding affinity, which indicates the strength of the interaction, is typically expressed by constants like the inhibition constant (Ki) or dissociation constant (Kd), where lower values signify stronger binding. mdpi.combiorxiv.org

In the context of P-gp, molecular docking predicted that this compound exhibits a high affinity for this transporter. nih.gov These simulations are crucial for identifying promising drug candidates and optimizing drug design by providing insights into the atomic-level interactions between ligands and proteins. nih.govbiorxiv.org Computational models for binding affinity prediction often integrate force-field-based empirical docking with advanced techniques like deep learning models. arxiv.org

Identification of Key Interacting Residues and Binding Sites (e.g., P-gp M-site and R-site)

Molecular docking simulations have identified specific binding regions within P-glycoprotein where this compound interacts. This compound was predicted to bind to two distinct regions of the P-gp transporter: the M-site (modulator site) and the R-site (rhodamine-binding site). nih.govresearchgate.netresearchgate.netmedchemexpress.com These binding sites are situated within the transmembrane drug-binding domains of P-gp, specifically located between the cytosol and the inner membrane leaflet. nih.govresearchgate.net

The M-site is characterized by cross-interactions between the two halves of the P-gp protein, playing a significant role in influencing conformational changes that lead to substrate efflux. researchgate.netacs.org The R-site, along with the H-site (Hoechst-binding site), represents other functional drug-binding sites located near the inner leaflet of the lipid bilayer. researchgate.netacs.org Docking calculations performed using software like Molegro Virtual Docker (MVD) 6.0 indicated that the binding cavities for P-gp inhibitors, including this compound, have volumes of approximately 3900 ų and 3700 ų for different protein models. nih.gov Other compounds such as Verapamil, rhodamine123, and Hoeschst33342 have also been used as reference ligands in these docking studies. nih.govresearchgate.net

Molecular dynamics simulations, which complement docking studies, have further elucidated that P-gp ligands typically interact with residues in transmembrane helices TM1, TM4, TM5, TM6, and TM12, and to a lesser extent with TM3, TM7, TM10, and TM11. mdpi.com Specific residues near the breaking loops in TM4 (Ala229, Trp232, Leu236) and TM10 (Met876, Leu879) have been identified as interacting exclusively with active compounds, highlighting their importance in the binding mechanism. mdpi.com

Homology Modeling for Target Protein Structures

Homology modeling, also known as comparative modeling, is a computational technique used to construct a three-dimensional (3D) atomic-resolution model of a "target" protein based on its amino acid sequence and the experimentally determined 3D structure of a related homologous protein, known as the "template." wikipedia.orgfrontiersin.org This method is particularly valuable when experimental structures of the target protein are unavailable, leveraging the principle that protein structures are more conserved evolutionarily than their amino acid sequences. wikipedia.org

In this compound research, homology structural modeling has been crucial for generating realistic 3D structures of human P-glycoprotein, which were subsequently used for molecular docking calculations. nih.govresearchgate.netmedchemexpress.com For instance, human P-gp structures have been developed using refined mouse P-gp structures (e.g., PDB: 4M1M or 3G5U) as templates. researchgate.netmdpi.com Automated servers like SWISS-MODEL facilitate this process, enabling researchers to predict protein structures and understand their potential functions. biorxiv.orgnih.gov The quality of the generated homology model is directly influenced by the quality of the sequence alignment between the target and template, as well as the resolution of the template structure. wikipedia.org Furthermore, homology models can be refined by incorporating information from bioactive ligands as spatial restraints, which helps in optimizing the interactions between the ligands and the modeled binding sites. nih.gov

Molecular Dynamics Simulations for Complex Stability and Conformational Changes

Molecular Dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic behavior of molecular systems, including protein-ligand complexes, over time. These simulations are essential for assessing the stability of such complexes and observing conformational changes that occur upon ligand binding. researchgate.netmdpi.commdpi.com

MD simulations allow for the evaluation of structural stability and flexibility of protein-ligand complexes by monitoring parameters such as the root-mean-square deviation (RMSD) of protein atoms and the root-mean-square fluctuation (RMSF) of individual residues. mdpi.commdpi.com Lower RMSD values generally indicate a more stable complex with minimal conformational changes. mdpi.com These simulations can reveal transient or dynamic conformations that may not be captured by static experimental structures, providing a more complete picture of the binding process. mdpi.com

For P-glycoprotein, MD simulations have been employed to investigate how the binding of different compounds affects the protein's conformational dynamics. mdpi.com The simulations can identify distinct patterns of movement within the transporter that correlate with conformational changes leading to the activation of its drug efflux mechanism. mdpi.com While specific detailed MD simulation results for this compound-P-gp complex stability were not extensively detailed in the provided search results, the general application of MD simulations in understanding P-gp dynamics and ligand-induced conformational changes is well-established. mdpi.com MD simulations can also be used to observe ligand dissociation and provide insights into the complete dissociation pathways. nih.gov

Comparative Biological Activity and Synergistic Research of Achillin

Comparative Analysis with Structurally Related Sesquiterpene Lactones (e.g., Leucodin)

Achillin and leucodin (B1670276) are epimeric sesquiterpene lactones frequently isolated from Achillea millefolium (yarrow) researchgate.netresearchgate.net. Their structural relationship as epimers means they share the same molecular formula and sequence of bonded atoms but differ in the spatial arrangement of their atoms, specifically at the C-11 position researchgate.netmdpi.com. This subtle structural variation can influence their biological interactions.

Both this compound and leucodin contribute to the antihypertensive and vasorelaxant effects observed in Achillea millefolium extracts researchgate.netresearchgate.net. Research indicates that these compounds exert similar vasorelaxant actions, which are putatively mediated by endothelium-dependent nitric oxide (NO) release, an increase in cyclic guanosine (B1672433) monophosphate (cGMP), and the blockade of calcium channels researchgate.netresearchgate.net.

In comparative studies assessing anti-allergic activity, specifically the inhibition of beta-hexosaminidase release from RBL-2H3 cells, leucodin demonstrated a slightly higher potency with an IC50 of 80 µM, compared to this compound's IC50 of 100 µM. Another related guaianolide sesquiterpene, desacetylmatricarin, exhibited even greater potency with an IC50 of 7.5 µM in the same assay biocrick.comchemfaces.com. This suggests that while structurally similar, minor differences in stereochemistry or functional groups can lead to variations in biological efficacy. The presence of an exocyclic conjugated methylene (B1212753) group within the lactone ring is considered crucial for the antimicrobial activity of these sesquiterpene lactones researchgate.net.

Table 1: Comparative Anti-allergic Activity of Sesquiterpene Lactones

| Compound | IC50 (µM) for β-Hexosaminidase Release Inhibition (RBL-2H3 cells) |

| Desacetylmatricarin | 7.5 biocrick.comchemfaces.com |

| Leucodin | 80 biocrick.comchemfaces.com |

| This compound | 100 biocrick.comchemfaces.com |

Synergistic Effects of this compound in Combination Therapies (e.g., with Paclitaxel)

This compound has demonstrated significant potential as a chemosensitizer, particularly in overcoming multidrug resistance (MDR) in cancer cells. Studies have explored its synergistic effects in combination with established chemotherapeutic agents like paclitaxel (B517696) (PTX).

In human hepatocellular carcinoma (HCC) cell lines resistant to paclitaxel (Hep3B/PTX), this compound exhibited a notable chemosensitizing effect researchgate.netresearchgate.netnih.govnih.gov. When this compound (100 µM) was combined with paclitaxel (25 nM), it significantly enhanced the cytotoxic effect of paclitaxel. This combination also potentiated the induction of G2/M phase cell cycle arrest and markedly increased apoptosis in the resistant Hep3B/PTX cells researchgate.netnih.govnih.gov.

The mechanism underlying this compound's chemosensitizing activity appears to involve the modulation of drug efflux transporters. Research indicates that this compound decreases the levels of P-glycoprotein (P-gp), a major efflux pump contributing to MDR, and consequently increases the intracellular retention of doxorubicin (B1662922) in Hep3B/PTX cells researchgate.netnih.govnih.gov. Homology structural modeling and molecular docking calculations further suggest that this compound interacts with P-gp at two distinct regions (M-site and R-site) researchgate.netnih.govnih.gov.

Quantitative analysis using the Combination Index (CI) confirmed the synergistic nature of this compound-paclitaxel interactions. CI values below 1 were observed, indicating a synergistic effect in reducing the IC50 value of paclitaxel in resistant cells nih.gov. This suggests that this compound could be a valuable adjunct in combination therapies to improve the efficacy of conventional anticancer drugs, particularly in cases of drug resistance.

Table 2: Synergistic Effects of this compound and Paclitaxel on Hep3B/PTX Cells

| Treatment Combination | Effect on PTX Cytotoxicity (IC50 reduction) | Cell Cycle Arrest | Apoptosis Induction | P-gp Modulation | Combination Index (CI) |

| PTX (25 nM) + this compound (100 µM) | Enhanced researchgate.netnih.gov | Potentiated G2/M researchgate.netnih.gov | Increased (3.39-fold) nih.gov | Decreased levels researchgate.netnih.gov | < 1 (Synergistic) nih.gov |

Phenotypic and Mechanistic Differences Across Achillea Species Chemotypes

The genus Achillea, particularly Achillea millefolium (yarrow), is known for its significant chemical variability, which gives rise to different chemotypes. These chemotypes are characterized by distinct profiles of major chemical compounds, particularly within their essential oils publisherspanel.comdergipark.org.trbibliotekanauki.plresearchgate.netresearchgate.net.

Several factors contribute to this chemotype variation, including the genetic makeup of the plant, the specific species or subspecies, prevailing climatic conditions, soil composition, and the plant's developmental stage publisherspanel.comdergipark.org.trcabidigitallibrary.org. For instance, the essential oil content in Achillea millefolium can range from 0.10% to 1.00% publisherspanel.combibliotekanauki.pl.

Common major constituents identified in the essential oils of Achillea millefolium include β-thujone, germacrene-D, 1,8-cineole, isospathulenol, camphor, trans-nerolidol, and cubenol (B1250972) nih.gov. Specific chemotypes have been distinguished based on the dominance of certain compounds, such as β-pinene type, β-pinene + chamazulene (B1668570) type, and 1,8-cineole type publisherspanel.combibliotekanauki.pl. The presence of sesquiterpenes like leucodin and this compound is a characteristic feature of certain Achillea species, including A. millefolium nih.govingentaconnect.commdpi.com.

Quantitative differences in phenolic and triterpenic compounds have also been observed between different morphotypes, such as white and pink inflorescences of A. millefolium. Leaves, irrespective of morphotype, consistently display higher amounts of identified compounds and exhibit greater antioxidant activity mdpi.com. These variations underscore the complex interplay between genetics, environment, and the resulting phytochemical profile, which in turn dictates the specific biological activities of different Achillea chemotypes.

Table 3: Examples of Major Constituents in Achillea millefolium Essential Oils by Chemotype

| Chemotype Type | Dominant Compounds |

| β-pinene type | β-pinene publisherspanel.combibliotekanauki.pl |

| β-pinene + chamazulene type | β-pinene, chamazulene publisherspanel.combibliotekanauki.pl |

| 1,8-cineole type | 1,8-cineole publisherspanel.combibliotekanauki.pl |

| Other common constituents | β-thujone, germacrene-D, isospathulenol, camphor, trans-nerolidol, cubenol nih.gov |

Future Research Directions and Biotechnological Perspectives

Development of Sustainable Production Methods (e.g., In Vitro Culture, Bioreactors, Elicitation)

The conventional extraction of secondary metabolites directly from wild plants, including Achillin, faces challenges such as over-exploitation of natural resources and the inherent complexity and stereospecificity of chemical synthesis nih.gov. Consequently, the development of sustainable and eco-friendly production methods is a critical research direction. In vitro culture systems, often referred to as "Plant Cell Factories," offer an attractive alternative, particularly for obtaining complex chemical structures from rare or endangered plant species that are difficult to cultivate traditionally nih.govnih.gov.

Advancements in in vitro plant propagation techniques, such as cultivation in liquid media (LM) and temporary immersion bioreactors, enable the production of greater plant biomass and, consequently, higher yields of desired compounds mdpi.com. Elicitation stands out as a highly effective strategy to enhance secondary metabolite production in plant cell cultures nih.govmdpi.comresearchgate.net. This technique involves introducing small concentrations of biotic or abiotic elicitors into the culture medium, which trigger stress responses in the plant cells, thereby stimulating the biosynthesis and accumulation of bioactive compounds nih.govnih.govmdpi.com. Common elicitors include yeast extract, methyl jasmonate, salicylic (B10762653) acid, vanadyl sulphate, and chitosan (B1678972) nih.gov.

For commercial-level synthesis, a comprehensive understanding of the metabolic responses to elicitation in plant cell cultures is essential nih.gov. Research is also focused on optimizing various parameters, including the amount and specificity of the elicitor, duration of exposure, regulation of growth, nutritional composition of the medium, and the quality of substances used nih.gov. Furthermore, molecular-based approaches like metabolic engineering and synthetic biology are emerging as promising avenues for improving the synthesis and accumulation of valuable plant compounds nih.gov. These strategies, alongside optimization of media, cell line selection, cell immobilization, and precursor feeding, are vital for achieving increased productivity in bioreactor systems nih.govresearchgate.net.

| Production Method | Description | Advantages | Factors for Optimization |

|---|---|---|---|

| In Vitro Culture | Cultivation of plant cells/tissues in a controlled sterile environment. | Sustainable, eco-friendly, bypasses over-exploitation, consistent production, uniform biomass nih.govnih.govresearchgate.net. | Media optimization, cell line selection, cell immobilization, precursor feeding nih.govresearchgate.net. |

| Bioreactors | Large-scale cultivation of plant cells in controlled vessels. | Increased biomass and compound production, controlled environment mdpi.comresearchgate.net. | Cell aggregation, mixing, aeration, shear sensitivity, cultivation strategy (batch, fed-batch) researchgate.net. |

| Elicitation | Application of biotic or abiotic stimuli to plant cell cultures. | Enhances secondary metabolite biosynthesis, triggers stress responses nih.govnih.govmdpi.com. | Elicitor amount, specificity, exposure duration, growth regulation, nutritional composition nih.gov. |

Elucidation of Unexplored this compound-Mediated Biological Pathways

This compound, as a sesquiterpene lactone and plant metabolite, likely participates in various biological pathways within its host organisms nih.gov. Biological pathways are intricate networks of molecular interactions that govern essential cellular processes, including metabolism, cell signaling, and gene expression, and are crucial for maintaining cellular homeostasis and responding to environmental stimuli numberanalytics.com. Unraveling the specific biological pathways mediated by this compound is a key area for future research.

Current research often aims to unveil specific biological pathways, and there is a recognized need to decode how genetic variations translate into altered behaviors by understanding the underlying biological pathways researchgate.netbioengineer.org. The application of multi-omics technologies is poised to provide significant insights into the functional and mechanistic interactions involving this compound nih.gov. Identifying the precise signals that initiate systemic stress and defense responses in plants, and how this compound might be involved, remains a challenge requiring further investigation nih.gov. Ultimately, elucidating these signaling pathways at the molecular level will be instrumental for targeted breeding and cultivation strategies, potentially leading to plants with enhanced production of this compound or improved defense mechanisms julius-kuehn.de.

Rational Design of this compound Analogues for Enhanced Efficacy

The rational design of this compound analogues represents a significant future research direction aimed at enhancing its efficacy and potentially expanding its therapeutic or agrochemical applications. Rational design approaches involve a deep understanding of how a compound interacts with its biological targets, including the specific binding modes and interactions with key amino acid residues nih.gov.

A primary focus in this area is the optimization of molecular scaffolds to achieve enhanced efficacy and species specificity bham.ac.ukoup.com. This involves modifying the chemical structure of this compound to improve its potency, selectivity, and pharmacokinetic properties. Computational models play a crucial role in this process by efficiently predicting potential biological targets based on the molecular structure of the compound researchgate.net. Such in silico approaches facilitate structure-based drug design, enabling the creation of synthetic derivatives with improved pharmacological profiles researchgate.net. This systematic approach to analogue design can lead to the development of novel compounds with superior characteristics compared to the parent molecule.

Investigation of this compound's Role in Plant-Environment Interactions and Defense Signaling

Plants constantly interact with their environment, employing complex chemical communication strategies to respond to biotic and abiotic stressors researchgate.netmpg.de. This compound, as a plant metabolite, is a candidate for playing a role in these intricate interactions. Secondary metabolites, including sesquiterpene lactones like this compound, are known to function as defensive volatiles that deter herbivores or as attractants for pollinators researchgate.net.

Integration of Omics Technologies for Comprehensive Mechanistic Insights

The integration of various 'omics' technologies is a powerful future direction for gaining comprehensive mechanistic insights into this compound's biological roles and effects. 'Omics' approaches, including genomics, transcriptomics, proteomics, metabolomics, and single-cell sequencing, provide a systems-level understanding of biological processes by generating vast amounts of molecular data nih.govnih.govmdpi.com.

By integrating data from these different layers (e.g., DNA methylation, mRNA, and miRNA expression), researchers can achieve a more holistic view of the molecular mechanisms underlying this compound's activities researchgate.net. Multi-omics approaches are particularly valuable in plant systems, as they can reveal supplementary sources of variability and help infer the sequence of events leading to specific biological outcomes researchgate.net. This integrated perspective is crucial for understanding the complex molecular interactions among genes, proteins, and metabolites, especially when investigating complex traits or responses mdpi.com. Future research will focus on leveraging these technologies to identify specific biomarkers and elucidate detailed mechanisms of action for this compound, paving the way for more precise applications naiss.se. The continued development of standardized methodologies and the processing of large-scale datasets will be essential for fully realizing the potential of 'omics' in this compound research nih.govnih.gov.

Q & A

Q. How should ethical considerations shape this compound research involving endangered plant species?

- Methodological Answer : Follow Nagoya Protocol guidelines for sustainable sourcing of Achillea spp. Use synthetic biology (e.g., heterologous expression in yeast) to reduce wild harvesting. Disclose ethical compliance in manuscript submissions, including institutional review board approvals for ecological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings